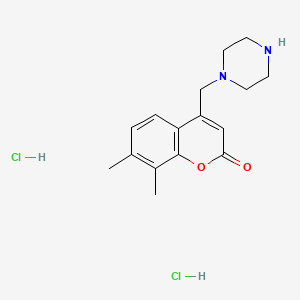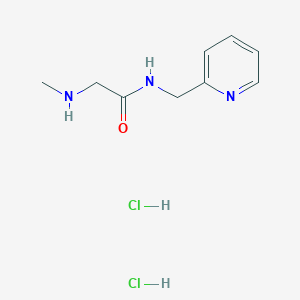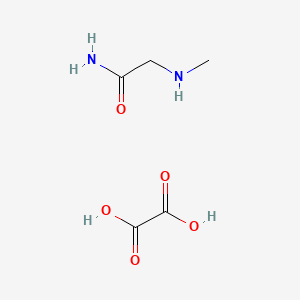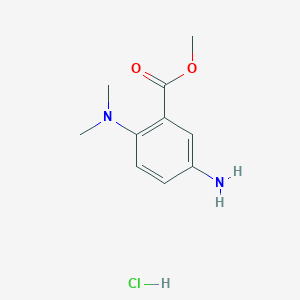
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting with the preparation of the chromone core. One common approach is the condensation of 7,8-dimethyl-2H-chromen-2-one with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, involving larger reactors and more rigorous purification processes to ensure the quality and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The chromone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the chromone into its corresponding dihydrochromone.
Substitution: : The piperazine moiety can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Dihydrochromones.
Substitution: : Substituted piperazines or chromones.
Applications De Recherche Scientifique
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride:
Medicinal Chemistry: : The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of viral infections and inflammation.
Biology: : It has been used as a tool compound in biological studies to understand cellular processes and signaling pathways.
Industry: : The compound's unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism by which 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The piperazine moiety enhances the compound's ability to cross cell membranes and reach its targets.
Comparaison Avec Des Composés Similaires
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: is similar to other chromone derivatives, such as 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one and 7,8-dimethyl-4-(piperazin-1-yl)-2H-chromen-2-one . its unique structural features, such as the presence of the dimethyl groups and the dihydrochloride salt form, contribute to its distinct chemical and biological properties.
List of Similar Compounds
7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
7,8-dimethyl-4-(piperazin-1-yl)-2H-chromen-2-one
4-(piperazin-1-ylmethyl)-2H-chromen-2-one
Propriétés
IUPAC Name |
7,8-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-11-3-4-14-13(10-18-7-5-17-6-8-18)9-15(19)20-16(14)12(11)2;;/h3-4,9,17H,5-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUDMBBGMYLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7856980.png)




![1-[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione;hydrochloride](/img/structure/B7857039.png)
![Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate](/img/structure/B7857044.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7857045.png)

